2-Chloro-6-[3-(trifluoromethyl)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-[3-(trifluoromethyl)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a phenyl ring, and a methanophenanthridine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[3-(trifluoromethyl)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps, including the formation of the phenyl ring, the introduction of the trifluoromethyl group, and the construction of the methanophenanthridine core. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the phenyl ring.
Hydroboration: This method can be used to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[3-(trifluoromethyl)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Chloro-6-[3-(trifluoromethyl)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[3-(trifluoromethyl)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenyl ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-6-[3-(trifluoromethyl)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its complex structure, which combines a trifluoromethyl group, a phenyl ring, and a methanophenanthridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19ClF3NO2 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
5-chloro-10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid |
InChI |
InChI=1S/C22H19ClF3NO2/c23-14-8-15-17-10-4-5-11(6-10)18(17)19(27-20(15)16(9-14)21(28)29)12-2-1-3-13(7-12)22(24,25)26/h1-3,7-11,17-19,27H,4-6H2,(H,28,29) |
InChI Key |
RLJHMEIKBAFPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C(=CC(=C4)Cl)C(=O)O)NC3C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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